Temavirsen - 1637599-57-5

Temavirsen

Catalog Number: EVT-1536401
CAS Number: 1637599-57-5
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Temavirsen is synthesized from various chemical precursors and classified as an antisense oligonucleotide. This classification signifies its mechanism of action, which involves targeting viral RNA to prevent the synthesis of proteins essential for viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of Temavirsen involves several key steps that utilize solid-phase synthesis techniques, commonly employed in the production of oligonucleotides. The process typically includes:

  1. Phosphoramidite Chemistry: This method allows for the sequential addition of nucleotide building blocks to a growing chain.
  2. Deprotection: After synthesis, protective groups are removed to yield the final product.
  3. Purification: High-performance liquid chromatography (HPLC) is often used to purify the synthesized oligonucleotide, ensuring high purity and yield.

The synthesis process is crucial as it determines the efficacy and stability of Temavirsen in biological systems.

Molecular Structure Analysis

Structure and Data

Temavirsen's molecular structure consists of a backbone formed by phosphorothioate linkages, which enhance its stability against nucleases. The specific sequence of nucleotides is designed to complement the target RNA of the hepatitis C virus.

  • Molecular Formula: C₁₈H₂₁N₄O₈P₃S
  • Molecular Weight: Approximately 525 Da

The design of Temavirsen incorporates modifications that improve its pharmacokinetic properties, including increased resistance to enzymatic degradation.

Chemical Reactions Analysis

Reactions and Technical Details

Temavirsen undergoes specific chemical reactions that are pivotal for its mechanism of action:

  1. Hybridization: The oligonucleotide binds to complementary RNA sequences in the hepatitis C virus, forming a stable duplex.
  2. RNase H Activation: This binding activates RNase H, an enzyme that degrades the RNA strand of the RNA-DNA duplex, leading to inhibition of viral replication.

These reactions are fundamental to the antiviral activity of Temavirsen.

Mechanism of Action

Process and Data

The mechanism by which Temavirsen exerts its antiviral effects can be summarized as follows:

  1. Targeting Viral RNA: Temavirsen binds specifically to the RNA genome of the hepatitis C virus.
  2. Induction of RNase H Activity: The binding triggers RNase H-mediated degradation of the viral RNA.
  3. Inhibition of Protein Synthesis: By degrading the viral RNA, Temavirsen effectively prevents the virus from producing proteins necessary for its replication and assembly.

This targeted approach minimizes off-target effects and enhances therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Temavirsen exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its administration.
  • Stability: Enhanced stability due to phosphorothioate modifications, making it resistant to nucleolytic degradation.
  • pH Sensitivity: Optimal activity at physiological pH levels, ensuring effective delivery in biological systems.

These properties are critical for its formulation and delivery as a therapeutic agent.

Applications

Scientific Uses

Temavirsen has significant potential applications in virology and therapeutic development:

  1. Hepatitis C Treatment: Its primary application is as a treatment modality for patients with chronic hepatitis C infection.
  2. Research Tool: Used in laboratory settings to study viral mechanisms and develop new antiviral strategies.
  3. Potential in Other Viral Infections: Ongoing research may expand its use against other viruses by modifying its sequence to target different viral RNAs.
Introduction to Antisense Oligonucleotide Therapeutics

Historical Development of Antisense Technology in Virology

The conceptual foundation of antisense therapeutics was established in 1967 with Grineva's pioneering work on "complementary-addressed modification," proposing oligonucleotides as carriers for site-specific nucleic acid modification [1]. The field gained significant momentum in 1978 when Zamecnik and Stephenson demonstrated that a 13-nucleotide oligodeoxynucleotide could inhibit Rous sarcoma virus replication and cellular transformation in chicken embryos [1] [9]. This seminal work established the fundamental principle that exogenous nucleic acids could selectively modulate gene expression through sequence-specific hybridization. A critical mechanistic breakthrough came in 1979 when Donis-Keller identified RNase H as the enzyme responsible for cleaving the RNA strand within RNA-DNA heteroduplexes, providing the enzymatic basis for antisense-mediated gene silencing [1] [9].

The development of automated oligonucleotide synthesis using phosphoramidite chemistry in the 1980s overcame previous synthetic limitations [4]. This technological advancement enabled the production of sequence-specific oligonucleotides with modified backbones, particularly phosphorothioate (PS) linkages where a sulfur atom replaces a non-bridging oxygen in the phosphate group. PS modifications significantly enhanced oligonucleotide stability against nuclease degradation and improved cellular uptake [3] [7]. The first clinical validation of antisense technology came in 1998 with FDA approval of fomivirsen, a PS-modified antisense oligonucleotide targeting cytomegalovirus (CMV) immediate-early-2 mRNA for the treatment of CMV retinitis in AIDS patients [1] [6]. This milestone demonstrated the therapeutic viability of antisense technology for antiviral applications and paved the way for subsequent developments, including Temavirsen.

Table 1: Key Milestones in Antisense Therapeutic Development for Virology

YearMilestoneSignificance
1967Grineva proposes "complementary-addressed modification"First conceptual framework for targeted nucleic acid modification
1978Zamecnik inhibits Rous sarcoma virus with oligodeoxynucleotideProof-of-concept for antiviral antisense application
1979RNase H identified as mediator of antisense effectMechanistic understanding of antisense RNA degradation
1980sAutomated phosphoramidite synthesis developedEnabled large-scale production of modified oligonucleotides
1998FDA approval of fomivirsen for CMV retinitisFirst antisense drug approval validating clinical application
2010sDevelopment of advanced chemistries (LNA, cEt, GalNAc conjugation)Enhanced specificity, potency and delivery of antisense therapeutics

Role of Temavirsen in the Context of Hepatitis C Virus (HCV) Treatment

Temavirsen emerged as a promising therapeutic candidate targeting the Hepatitis C Virus (HCV), a positive-strand RNA virus of the Flaviviridae family responsible for chronic liver infection in approximately 3.5 million people in the United States alone [2]. HCV presents a significant therapeutic challenge due to its high mutation rate and genetic diversity, leading to quasispecies that evade conventional therapies and immune responses [2] [7]. Temavirsen specifically targets the highly conserved 5' nontranslated region (5'-NTR) of the HCV genome, particularly the sequence surrounding the translation initiation codon (nucleotides 330-349) [2]. This region forms part of the internal ribosome entry site (IRES), a complex RNA structural element essential for cap-independent translation initiation of the viral polyprotein [2] [7].

The molecular mechanism of Temavirsen involves sequence-specific hybridization to the HCV IRES, forming a DNA-RNA heteroduplex that recruits endogenous RNase H. This cellular enzyme cleaves the RNA component of the heteroduplex, thereby disrupting viral translation and replication [2] [7]. Preclinical validation utilized a recombinant vaccinia virus vector system (VHCV-IRES) containing the HCV 5'-NTR and core coding region fused to a luciferase reporter gene. When administered intraperitoneally to BALB/c mice, this system produced high levels of luciferase activity in the liver, modeling HCV gene expression in a small animal system [2]. In this model, Temavirsen demonstrated dose-dependent inhibition of luciferase expression, confirming its ability to suppress HCV gene expression in vivo. Specifically, a 20-base phosphorothioate oligonucleotide complementary to the HCV initiation codon region significantly reduced reporter expression in mouse livers, highlighting its target-specific antiviral activity [2].

Temavirsen's target selection strategy focused on the HCV IRES due to its high conservation across genotypes and essential function in the viral lifecycle. Unlike envelope proteins subjected to immune selective pressure, the structural and functional constraints on the IRES limit sequence variability, making it an ideal target for antisense intervention [2] [7]. This conservation profile potentially enables Temavirsen to maintain efficacy across diverse HCV genotypes and quasispecies.

Table 2: Comparative Profile of Temavirsen with Other HCV Therapeutics

Therapeutic ApproachMolecular TargetAdvantagesLimitations
Temavirsen (ASO)HCV 5'-NTR (IRES)High conservation across genotypes; RNase H mechanism; targets all viral mRNAsRequires efficient hepatic delivery
NS3/4A Protease InhibitorsViral protease complexPotent suppression of replicationGenotype-specific; resistance mutations common
NS5A InhibitorsViral NS5A proteinPan-genotypic activity; high potencyResistance barrier varies; complex resistance patterns
NS5B Polymerase InhibitorsRNA-dependent RNA polymeraseCritical enzymatic targetNucleoside analogs have lower potency than non-nucleoside

Classification of Temavirsen Within Nucleic Acid-Based Therapies

Temavirsen belongs to the first generation of antisense oligonucleotides characterized by a uniform phosphorothioate (PS) backbone modification [3] [7]. This classification distinguishes it from later generations of antisense agents that incorporate additional sugar modifications. In PS oligonucleotides, one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced with sulfur, creating a chiral center at each linkage [3] [4]. This modification confers several critical pharmacological advantages: 1) dramatically increased resistance to nuclease degradation compared to unmodified phosphodiester oligonucleotides; 2) enhanced protein binding, particularly to serum albumin, which reduces renal clearance and prolongs systemic circulation; and 3) improved cellular uptake through interactions with cell surface receptors [3] [4] [7].

Functionally, Temavirsen operates as an RNase H-dependent gapmer, though it lacks the flanking chemical modifications characteristic of later-generation gapmers [3] [7]. Its mechanism relies exclusively on forming DNA-RNA heteroduplexes that recruit and activate endogenous RNase H1, leading to catalytic cleavage of the target HCV RNA [2] [7]. This mechanism distinguishes it from steric-blocking oligonucleotides such as phosphorodiamidate morpholino oligomers (PMOs) or peptide nucleic acids (PNAs), which physically obstruct translation or splicing without inducing RNA degradation [3] [9].

Within the broader category of RNA-targeting therapeutics, Temavirsen is classified as an antisense oligonucleotide rather than an RNA interference (RNAi) agent such as small interfering RNA (siRNA) [6] [9]. Key distinguishing characteristics include: 1) direct cellular activity without requiring the RNA-induced silencing complex (RISC); 2) DNA-based rather than RNA-based chemistry; and 3) RNase H-mediated cleavage instead of Argonaute-mediated cleavage [7] [9]. Unlike siRNA, which typically targets the open reading frame (ORF) of mRNAs, Temavirsen targets the highly structured 5' untranslated region of the HCV genome, leveraging accessibility within functional RNA elements [2] [10].

Temavirsen's target specificity is determined by its 20-nucleotide sequence (5'-GTGCTCATGGTGCACGGTCT-3'), designed for perfect complementarity to the HCV initiation codon region [2]. This sequence length balances target specificity (minimizing off-target effects) with binding affinity and efficient RNase H activation. In comparative studies, Temavirsen (ISIS 6547) showed superior activity to a modified version containing 5-methylcytidine (ISIS 14803), highlighting the importance of sequence composition beyond just complementarity [2]. The pharmacokinetic profile of Temavirsen is characterized by predominant distribution to the liver and kidney following systemic administration, making it particularly suitable for hepatotropic viruses like HCV [2] [3].

Table 3: Classification of Nucleic Acid Therapeutics with Representative Agents

Therapeutic ClassSubclassChemical FeaturesRepresentative AgentsMechanism of Action
Antisense OligonucleotidesPhosphorothioate (1st gen)Uniform PS backboneTemavirsen, FomivirsenRNase H-dependent cleavage
Gapmers (2nd/3rd gen)DNA gap with modified wings (2'-MOE, LNA)Mipomersen, BepirovirsenRNase H-dependent cleavage
Steric BlockersMorpholino, PNAEteplirsen, GolodirsenTranslation/splice modulation
RNA InterferencesiRNADuplex RNA with PS/modificationsPatisiran, GivosiranRISC-mediated cleavage
miRNA InhibitorsLNA/PS-modified ASOsMiravirsen (anti-miR-122)miRNA sequestration
AptamersPEGylated RNA/DNAStructured oligonucleotidesPegaptanib, Avacincaptad pegolTarget protein binding

List of Compounds Mentioned:

  • Temavirsen
  • Fomivirsen
  • Mipomersen
  • Bepirovirsen
  • Eteplirsen
  • Golodirsen
  • Patisiran
  • Givosiran
  • Miravirsen
  • Pegaptanib
  • Avacincaptad pegol
  • ISIS 6547
  • ISIS 14803

Properties

CAS Number

1637599-57-5

Product Name

Temavirsen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.